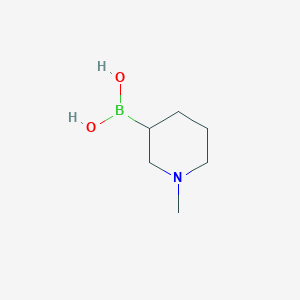
1-Methyl-piperidine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-piperidine-3-boronic acid is an organoboron compound that features a piperidine ring substituted with a boronic acid group at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, where a boron-hydrogen bond is added across the carbon-carbon multiple bond to form the corresponding boronic acid . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration reactions, utilizing catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-piperidine-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Methyl-piperidine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-piperidine-3-boronic acid involves its ability to form reversible covalent bonds with biological molecules, such as enzymes. This interaction can inhibit enzyme activity, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors . The boronic acid group interacts with hydroxyl groups in the active site of enzymes, leading to the formation of stable complexes that block enzyme function .
Comparison with Similar Compounds
Piperidine-3-boronic acid: Lacks the methyl group at the 1-position, which can influence its reactivity and applications.
1-Methyl-piperidine-4-boronic acid: The boronic acid group is at the 4-position instead of the 3-position, affecting its chemical behavior.
Pyridine-3-boronic acid: Contains a pyridine ring instead of a piperidine ring, leading to different electronic properties and reactivity.
Uniqueness: 1-Methyl-piperidine-3-boronic acid is unique due to the presence of both a methyl group and a boronic acid group on the piperidine ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(1-methylpiperidin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO2/c1-8-4-2-3-6(5-8)7(9)10/h6,9-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXQDWDJOYNJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN(C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid](/img/structure/B8187885.png)
![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187891.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187899.png)
![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid](/img/structure/B8187902.png)
![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester](/img/structure/B8187907.png)
![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid](/img/structure/B8187909.png)
![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester](/img/structure/B8187915.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8187920.png)



